2-amino-1-[(4-methoxyphenyl)methyl]-N-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-[(4-methoxyphenyl)methyl]-N-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(4-methoxyphenyl)methyl]-N-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include amines, aldehydes, and thiophenes, under conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(4-methoxyphenyl)methyl]-N-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxybenzyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to reflux temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction can produce more saturated analogs. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-amino-1-[(4-methoxyphenyl)methyl]-N-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-amino-1-[(4-methoxyphenyl)methyl]-N-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- N-(2-thienylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 2-amino-1-(4-methoxybenzyl)-N-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Uniqueness
2-amino-1-[(4-methoxyphenyl)methyl]-N-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to the presence of both methoxybenzyl and thienylmethyl groups, which confer distinct chemical and biological properties. These groups enhance its solubility, stability, and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-amino-1-[(4-methoxyphenyl)methyl]-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-31-16-10-8-15(9-11-16)14-29-22(25)20(24(30)26-13-17-5-4-12-32-17)21-23(29)28-19-7-3-2-6-18(19)27-21/h2-12H,13-14,25H2,1H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJASECTJWPPBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.